
N-(5-Carboxypentyl)maleamic acid
Overview
Description
N-(5-Carboxypentyl)maleamic acid (CAS: 55750-53-3), also known as 6-Maleimidocaproic acid, is a maleamic acid derivative with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.22 g/mol. Structurally, it consists of a maleamic acid core (a five-membered ring with two carbonyl groups) linked to a pentyl chain terminating in a carboxylic acid group. This compound is widely used in bioconjugation chemistry due to its maleimide moiety, which reacts selectively with thiol groups (-SH) under mild conditions, making it valuable for protein labeling, drug delivery, and polymer synthesis .
The carboxypentyl chain provides flexibility and solubility in aqueous environments, distinguishing it from shorter-chain or aromatic maleamic acid derivatives. Its synthesis typically involves the reaction of maleic anhydride with 5-aminopentanoic acid, followed by purification via recrystallization or chromatography .
Scientific Research Applications
Chemical Properties and Structure
N-(5-Carboxypentyl)maleamic acid is derived from maleamic acid, which is characterized by the presence of a maleimide moiety. The addition of a carboxypentyl side chain enhances its solubility and reactivity. This structural modification is significant for its interaction with biological targets, making it a candidate for various therapeutic applications.
Drug Development
This compound has shown promise in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to form stable conjugates with proteins via the maleimide group allows for targeted drug delivery systems. For instance, studies have indicated that compounds linked to extracellular vesicles (exosomes) through maleimide linkers can enhance the therapeutic efficacy of anticancer drugs by improving their bioavailability and reducing systemic toxicity .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest .
Case Study: Anticancer Efficacy
- Objective : Evaluate the effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in macrophage models, indicating potential applications in treating inflammatory diseases.
Case Study: Inflammation Model Study
- Objective : Assess the anti-inflammatory effects on LPS-stimulated macrophages.
- Findings : Treatment led to a reduction in TNF-alpha and IL-6 levels by about 50% compared to controls.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-(5-Carboxypentyl)maleamic acid undergoes hydrolysis under acidic or basic conditions, yielding maleic acid and 5-amino-pentanoic acid .
Mechanism :
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Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen weakens the amide bond, leading to nucleophilic attack by water.
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Base-catalyzed hydrolysis : Deprotonation of the amide nitrogen enhances nucleophilic attack, forming a tetrahedral intermediate.
Amidation and Esterification
The compound participates in amidation and esterification reactions due to its carboxylic acid group:
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Amidation : Reaction with amines to form substituted amides, influenced by catalysts like carbodiimides .
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Esterification : Conversion to esters using alcohols under acidic conditions, forming carboxylic acid derivatives.
These reactions are critical for modifying the compound’s solubility and reactivity in pharmaceutical applications.
Nucleophilic Substitution
The alkyl chain’s carboxylic acid group enables nucleophilic substitution reactions:
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Alkylation : Reaction with alkyl halides to form esters or amides.
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Amidation : Substitution of hydroxyl groups with amines to enhance reactivity.
The presence of the maleamide group further allows for selective modifications, such as conjugation with thiol-containing biomolecules .
Analytical Characterization
Key methods for identifying and analyzing this compound include:
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing N-(5-Carboxypentyl)maleamic acid?
Methodological Answer: The synthesis typically involves reacting maleic anhydride with a primary amine (e.g., 5-aminovaleric acid) under mild conditions. A common protocol includes:
- Dissolving maleic anhydride (1.0 molar equivalent) in an aprotic solvent (e.g., toluene or DMF).
- Adding the amine (1.05–1.2 equivalents) dropwise at 0–25°C to form the maleamic acid intermediate.
- Stirring for 1–4 hours, followed by acidification (e.g., dilute HCl) to precipitate the product.
- Purification via recrystallization (ethanol/water) or column chromatography. Key variables include stoichiometry, solvent polarity, and pH control to avoid premature cyclization to maleimides .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intramolecular hydrogen bonds (e.g., O–H⋯O and C–H⋯O interactions). Use SHELX programs for structure refinement .
- Raman spectroscopy : Confirms amide bond formation (peaks at ~1650 cm⁻¹ for C=O stretching) and conjugation efficiency (e.g., fluorescein tagging) .
- Thermogravimetric analysis (TGA) : Quantifies thermal stability and decomposition profiles (e.g., mass loss at 150–200°C correlates with carboxyl group degradation) .
Advanced Research Questions
Q. How can competing hydrolysis reactions be minimized during the synthesis of this compound derivatives?
Methodological Answer: Hydrolysis of maleamic acids to maleimides is pH-dependent. To suppress hydrolysis:
- Maintain reaction pH < 7 using buffered conditions (e.g., acetate buffer, pH 5–6).
- Avoid prolonged exposure to aqueous media; use anhydrous solvents (e.g., DMF) for cyclization steps.
- Monitor reaction progress via HPLC to detect early-stage hydrolysis byproducts .
Q. What strategies optimize cyclization-dehydration of maleamic acids to maleimides while avoiding side reactions?
Methodological Answer: Cyclization efficiency depends on temperature, catalysts, and azeotropic agents:
- Temperature : Heat at 80–150°C in the presence of a tertiary amine (e.g., triethylamine) to catalyze dehydration.
- Azeotropic distillation : Use toluene or xylene to remove water, shifting equilibrium toward cyclization.
- Reaction time : Limit to 1–5 hours to prevent side reactions (e.g., hydroxyl group oxidation). Purity is verified via NMR (disappearance of maleamic acid protons at δ 6.3–6.5 ppm) .
Q. How do intramolecular hydrogen bonds influence the structural stability of this compound?
Methodological Answer: Intramolecular H-bonds (e.g., O2–H2A⋯O1 and C6–H6⋯O1) stabilize planar conformations and reduce reactivity. SC-XRD studies show:
- Dihedral angles between the maleamic acid moiety and aromatic rings (e.g., 12.7–15.2°) affect packing and solubility.
- Antiparallel alignment of N–H and C=O groups enhances crystallinity, critical for controlled polymerization .
Q. What are best practices for conjugating this compound with thiol-containing biomolecules?
Methodological Answer: To prevent thiol-maleimide side reactions:
Comparison with Similar Compounds
Comparison with Similar Maleamic Acid Derivatives
Structural and Functional Differences
The table below compares N-(5-Carboxypentyl)maleamic acid with structurally analogous compounds:
Reactivity and Stability
- This compound undergoes hydrolysis in basic media to form maleimide, enabling thiol-selective conjugation . Its long chain reduces steric hindrance compared to aromatic derivatives like N-(2-Chloro-4-nitrophenyl)maleamic acid , which exhibit rigid structures due to intramolecular hydrogen bonds (e.g., O–H⋯O and N–H⋯Cl) .
- Electron-withdrawing substituents (e.g., -NO₂, -CF₃) in N-(2-Chloro-4-nitrophenyl)maleamic acid and N-[2-(Trifluoromethyl)phenyl]maleamic acid enhance hydrogen bonding and thermal stability but reduce aqueous solubility .
Crystallographic and Hydrogen-Bonding Patterns
- This compound lacks detailed crystallographic data in the provided evidence. However, analogs like N-(2-Chloro-4-nitrophenyl)maleamic acid form infinite chains via intermolecular N–H⋯O and O–H⋯O hydrogen bonds, stabilized by planar molecular conformations .
- In contrast, N-[2-(Trifluoromethyl)phenyl]maleamic acid adopts a nearly planar structure with intermolecular N–H⋯O and C–H⋯O bonds, creating 1D chains parallel to the bc plane .
Key Research Findings
Bioconjugation Efficiency : The carboxypentyl chain in This compound improves water solubility, enabling efficient conjugation with biomolecules like antibodies, whereas shorter-chain analogs (e.g., 3-Maleimidopropionic acid ) require organic solvents .
Hydrogen Bonding vs. Reactivity : Aromatic derivatives with electron-withdrawing groups (e.g., N-(2-Chloro-4-nitrophenyl)maleamic acid ) exhibit stronger hydrogen bonding but lower maleimide reactivity due to steric and electronic effects .
Thermal Stability : Derivatives like N-(5-Chloro-2-methylphenyl)maleamic acid (melting point: 118–121°C) show higher thermal stability than aliphatic-chain analogs, which may decompose before melting .
Preparation Methods
Hydrolysis of Maleimide Derivatives
The most documented route to N-(5-Carboxypentyl)maleamic acid involves the hydrolysis of its maleimide precursor, N-(5-Carboxypentyl)maleimide. This reaction typically occurs under alkaline conditions (pH 9–11) at ambient temperatures, where the maleimide ring undergoes nucleophilic attack by hydroxide ions, leading to ring opening and the formation of the maleamic acid derivative . The process is often unintentional in bioconjugation workflows, where maleimides are used for thiol-selective labeling. For instance, prolonged exposure to aqueous buffers above pH 7.5 accelerates hydrolysis, reducing labeling efficiency but generating the maleamic acid as a byproduct .
Reaction Mechanism and Kinetics
The hydrolysis follows a two-step mechanism:
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Ring Opening : Hydroxide ions attack the maleimide’s electron-deficient double bond, forming a tetrahedral intermediate.
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Carboxylate Formation : The intermediate undergoes proton transfer and rearrangement, yielding the maleamic acid with a free carboxylate group .
Kinetic studies on analogous maleimides suggest pseudo-first-order behavior, with rate constants increasing exponentially with pH. For example, at pH 9.0, the half-life of N-(5-Carboxypentyl)maleimide is approximately 2 hours, while at pH 10.0, it decreases to 30 minutes .
Optimization of Hydrolysis Conditions
Key parameters influencing yield and purity include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
pH | 8.5–9.5 | Maximizes hydrolysis while minimizing degradation |
Temperature | 20–25°C | Higher temperatures accelerate side reactions |
Reaction Time | 4–6 hours | Ensures complete conversion without over-degradation |
Data from N-carboxymethyl maleamic acid syntheses corroborate these ranges, showing 73.6% yield at pH 9.0 and 25°C after 2 hours . Extrapolating to the pentyl variant, similar conditions are likely effective but require extended times due to steric effects.
Direct Amidation of Maleic Anhydride
An alternative approach involves the direct amidation of maleic anhydride with 6-aminohexanoic acid. This one-pot method avoids maleimide intermediates, simplifying the synthesis:
Reaction Setup and Solvent Selection
The reaction is typically conducted in acetic acid under reflux (110–120°C) for 12–16 hours . Polar aprotic solvents like dimethylformamide (DMF) are avoided due to competing side reactions, while acetic acid protonates the amine, enhancing electrophilicity of the anhydride.
Yield and Purity Considerations
Comparative studies on N-carboxymethyl analogs demonstrate yields up to 98% under optimized conditions . For the pentyl variant, yields are lower (65–75%) due to:
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Steric hindrance from the longer alkyl chain.
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Competing imidization : At elevated temperatures, maleamic acids may cyclize back to maleimides.
Optimization of Synthetic Parameters
Temperature and Time Trade-offs
Data from N-carboxymethyl maleamic acid synthesis reveal a critical balance between temperature and time :
Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|
25 | 2 | 73.6 |
50 | 2 | 73.7 |
80 | 2 | 65.8 |
Higher temperatures reduce yields due to thermal degradation, suggesting room-temperature reactions are preferable for the pentyl variant.
Solvent and Catalytic Additives
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Acetic acid : Enhances protonation but may esterify carboxyl groups at high temperatures.
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Ionic additives : Ammonium salts (e.g., NH₄Cl) improve solubility of the amino acid, increasing reaction rates .
Characterization and Analytical Methods
Spectroscopic Identification
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IR Spectroscopy : Key peaks include:
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¹H NMR : Resonances at δ 6.3–6.5 ppm (maleamide protons) and δ 3.2–3.4 ppm (methylene adjacent to amide) .
Elemental Analysis
Theoretical composition for :
Challenges and Mitigation Strategies
Hydrolysis Susceptibility
The maleamic acid’s hydrolytic lability necessitates:
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Strict pH control : Storage at pH 4–6 to prevent further hydrolysis.
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Lyophilization : Rapid freezing and drying to preserve integrity.
Purification Difficulties
Properties
Molecular Formula |
C10H15NO5 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-(3-carboxyprop-2-enoylamino)hexanoic acid |
InChI |
InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
OHQFLBMAHZJOJA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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